Product packaging for Dodecyl beta-d-cellobioside(Cat. No.:CAS No. 74513-19-2)

Dodecyl beta-d-cellobioside

Cat. No.: B1457378
CAS No.: 74513-19-2
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-ALYNCGSASA-N
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Description

Contextualization of Carbohydrate-Based Amphiphiles in Scientific Inquiry

Carbohydrate-based amphiphiles are molecules that possess both a sugar (hydrophilic) portion and a nonpolar (hydrophobic) tail. This dual nature allows them to self-assemble in aqueous environments into various structures, such as micelles and lamellar phases. rsc.orgresearchgate.net These compounds are of significant interest in scientific research due to their biocompatibility, biodegradability, and the potential for chemical modification. rsc.orgresearchgate.net

The self-assembly of these amphiphiles is driven by non-covalent interactions, including hydrogen bonding between the carbohydrate moieties and hydrophobic interactions between the alkyl chains. rsc.org The resulting nanostructures can mimic biological assemblies, making them excellent tools for biomedical applications. rsc.orgrsc.org Scientists can control the structure of the self-assembled nanostructures by varying the architecture of the amphiphile, such as the type of carbohydrate headgroup or the length of the hydrophobic tail. rsc.org This tunability makes them valuable for creating materials for drug delivery, gene therapy, and inhibiting pathogens that recognize cell-surface carbohydrates. rsc.orgrsc.org

Evolution of Dodecyl Glycosides as Research Tools

Dodecyl glycosides, a specific class of carbohydrate-based amphiphiles featuring a 12-carbon alkyl chain, have become indispensable tools in biochemistry and structural biology. ontosight.ai Their primary utility lies in their function as non-ionic detergents that can gently solubilize and stabilize membrane proteins, which are notoriously difficult to study in their native environment. ontosight.aiavantiresearch.comontosight.ai The evolution of these tools has been driven by the need to extract proteins from the lipid bilayer of cell membranes while preserving their three-dimensional structure and biological function. ontosight.ai

The development of various dodecyl glycosides, such as n-dodecyl-β-D-maltoside (DDM), has been pivotal. avantiresearch.commdpi.com DDM is one of the most widely used detergents for the extraction, purification, and crystallization of membrane proteins, and has been instrumental in determining the high-resolution structures of numerous eukaryotic membrane proteins. avantiresearch.commdpi.comserva.de The success of DDM spurred research into related compounds with different sugar headgroups or linkage patterns to find detergents with improved properties for specific proteins. ipsantarem.ptresearchgate.net The length of the dodecyl chain is a key factor, as it is determinant for the bioactivity and surfactant properties observed in these molecules. ipsantarem.pt Synthetic methodologies, such as the Koenigs-Knorr method, have been refined to allow for the stereoselective synthesis of these valuable research compounds. d-nb.inforesearchgate.net

Significance of Dodecyl beta-D-Cellobioside in Contemporary Structural Biology and Biochemistry

This compound is a structural isomer of the more commonly used n-dodecyl-β-D-maltoside (DDM). plos.org While both share the same dodecyl tail and a disaccharide headgroup composed of two glucose units, they differ in the glycosidic linkage between the sugars: this compound has a β(1→4) linkage, whereas DDM has an α(1→4) linkage. plos.org This seemingly subtle structural difference can lead to distinct physicochemical properties and behaviors in solution, influencing their interaction with membrane proteins and their self-assembly into micelles and other phases. unimelb.edu.auacs.orgacs.org

The compound is known to form lamellar phases, which are ordered, bilayer structures, at certain temperatures and concentrations. biosynth.com Molecular dynamics simulations have been employed to study the conformational dynamics of this compound in its lamellar crystal phase, providing insights into chain packing and headgroup rotation. plos.orgacs.org These studies have shown that despite the difference in glycosidic linkage, the chain packing of this compound is similar to that of DDM. plos.org However, the unique properties of this compound make it a subject of ongoing research, as scientists seek to expand the toolkit of detergents for stabilizing challenging membrane proteins for structural and functional analysis. Its use has been noted in various biochemical assays, including as a substrate for enzymes like cellobiohydrolases and β-glucosidases, which are studied for their roles in cellulose (B213188) degradation. jmb.or.krnih.govplos.orgnih.govnih.govscispace.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 74513-19-2 biosynth.com
Molecular Formula C₂₄H₄₆O₁₁ nih.gov
Molar Mass 510.62 g/mol biosynth.comnih.gov

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

Table 2: Comparison of Related Dodecyl Glycoside Detergents

Compound Name Headgroup Linkage Common Use
This compound Cellobiose (B7769950) (Glucose-Glucose) β(1→4) Research detergent, enzyme substrate. biosynth.comjmb.or.krnih.gov
n-Dodecyl-β-D-maltoside (DDM) Maltose (B56501) (Glucose-Glucose) α(1→4) Widely used for membrane protein solubilization, stabilization, and crystallization. avantiresearch.commdpi.com
n-Octyl-β-D-glucopyranoside (OG) Glucose β Detergent for membrane protein studies, noted for its high critical micelle concentration. mdpi.com

| Dodecyl alpha-D-mannopyranoside | Mannose | α | Solubilization of membrane proteins. ontosight.ai |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O11 B1457378 Dodecyl beta-d-cellobioside CAS No. 74513-19-2

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-ALYNCGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis and Chemical Modification Strategies for Dodecyl Beta D Cellobioside

Methodologies for Glycosidic Linkage Formation and Alkyl Chain Integration

The synthesis of Dodecyl β-D-cellobioside involves the formation of an O-glycosidic bond, a type of ether linkage, between the cellobiose (B7769950) headgroup and the dodecyl alcohol tail. wikipedia.org This process can be achieved through both chemical and enzymatic approaches, each with distinct advantages and mechanisms.

Chemical Synthesis: Chemical glycosylation methods are well-established for creating alkyl glycosides. The Koenigs-Knorr method is a prominent approach for the stereoselective synthesis of β-D-glycopyranosides. researchgate.net This process typically involves reacting a peracetylated glycosyl halide (e.g., acetobromocellobiose) with dodecanol. The reaction is promoted by heavy metal salts, such as those of silver or mercury, which act as catalysts. researchgate.net These promoters facilitate the nucleophilic attack by the alcohol on the anomeric carbon of the sugar, leading to the formation of the glycoside. researchgate.net While effective, this method often requires costly and toxic promoters, which can present separation challenges. researchgate.net To circumvent these issues, alternative, less toxic promoter salts like lithium carbonate (LiCO₃) have been explored, offering good yields and easier separation. researchgate.net

Another chemical route is the Fischer glycosylation, which involves reacting the carbohydrate directly with a large excess of the alcohol in the presence of a strong acid catalyst. d-nb.inforesearchgate.net However, this method can lead to a mixture of α- and β-anomeric products, with the ratio depending on the thermodynamic stability of the isomers. d-nb.info

Enzymatic Synthesis: Enzymatic methods offer a green alternative, providing high stereo- and regioselectivity under mild reaction conditions. researchgate.net Glycoside hydrolases (GHs), such as β-glucosidases, are commonly used to catalyze the formation of the glycosidic bond. researchgate.netresearchgate.net The synthesis can proceed via two primary pathways:

Reverse Hydrolysis: In this thermodynamically controlled approach, the enzyme reverses its natural hydrolytic function, joining a sugar and an alcohol. researchgate.net This method requires high substrate concentrations to shift the equilibrium towards synthesis.

Transglycosylation: This is a kinetically controlled process where the enzyme transfers a glycosyl moiety from a donor substrate (like cellobiose or p-nitrophenyl-β-D-cellobioside) to an acceptor molecule (dodecanol). researchgate.netsut.ac.th This is often more efficient than reverse hydrolysis.

Enzymatic synthesis is attractive due to its specificity, which minimizes the need for extensive protection and deprotection steps common in chemical synthesis. researchgate.net

Stereochemical Considerations in Dodecyl beta-D-Cellobioside Synthesis

The stereochemistry of the glycosidic bond is critical, defining the anomer as either alpha (α) or beta (β). In Dodecyl β-D-cellobioside, the dodecoxy group is in the equatorial position relative to the pyranose ring, defining it as the β-anomer. Achieving this specific stereoisomer is a primary challenge in synthesis.

In chemical methods like the Koenigs-Knorr reaction, stereoselectivity is often directed by "neighboring group participation." When the C2 hydroxyl group of the glucosyl donor is protected with a participating group like an acetyl ester, it can shield one face of the molecule, forcing the incoming alcohol to attack from the opposite face. This mechanism preferentially yields the 1,2-trans-glycosidic linkage, which corresponds to the β-anomer for glucose and cellobiose.

Enzymatic synthesis provides exceptional stereochemical control. Glycosidases are classified as either inverting or retaining enzymes based on the stereochemical outcome of the reaction compared to the substrate. d-nb.inforesearchgate.net

Retaining enzymes , which include many β-glucosidases, operate via a double-displacement mechanism involving a glycosyl-enzyme intermediate. researchgate.net This two-step process results in a net retention of the anomeric configuration, making them ideal for synthesizing β-glycosides from β-linked donors. researchgate.net

Inverting enzymes use a single-displacement mechanism, resulting in an inversion of the anomeric stereochemistry. researchgate.net

The choice of enzyme is therefore paramount for ensuring the desired β-configuration in the final product.

Derivatization Approaches for Modulating Amphiphilic Properties

The amphiphilic nature of Dodecyl β-D-cellobioside, which dictates its behavior as a surfactant, can be fine-tuned by chemically modifying either its hydrophobic tail or its hydrophilic headgroup.

The structure of the hydrophobic alkyl chain significantly influences the surfactant's properties, such as its critical micelle concentration (CMC), solubility, and packing behavior. acs.org

Chain Length: The length of the alkyl chain affects the hydrophobicity of the molecule. For instance, in the enzymatic synthesis of alkyl glucosides, yields were found to be 52%, 26%, 21%, and 17% for hexyl-, octyl-, decyl-, and dodecyl glucoside, respectively, reflecting the influence of chain length on the reaction. d-nb.info Generally, increasing the chain length enhances the hydrophobic character, which tends to lower the CMC.

Branching and Unsaturation: Introducing branches or unsaturation into the alkyl chain alters the molecule's shape and flexibility, which can disrupt packing in micelles and crystalline structures. acs.orgnih.gov This often leads to an increase in the CMC and can modify the size of the micelles formed. For example, derivatives of n-dodecyl-β-d-maltoside (DDM), a structurally similar surfactant, with branched chains or internal triple bonds showed altered CMC values and micelle sizes compared to the linear, saturated parent molecule. nih.gov Embedding branched chains like ethynyl (B1212043) or vinyl groups can moderately decrease the CMC, while introducing unsaturation into the main chain tends to increase it. nih.gov

Table 1: Effect of Hydrophobic Chain Modification on Properties of DDM-related Detergents Data based on n-dodecyl-β-D-maltoside (DDM) derivatives, which are structurally analogous to cellobioside-based surfactants.

CompoundModification to Dodecyl ChainCMC (mM)Micelle Hydrodynamic Diameter (Dₕ, nm)
DDMNone (linear C12)0.17~6.8
CatCD-1Ethynyl branch at C10.10~8.0
CatCD-2Vinyl branch at C10.06~8.0
CatCD-4Triple bond at C2-C30.45Not specified
CatCD-5Triple bond at C4-C50.26Not specified
CatCD-6Triple bond at C6-C70.20Not specified
Source: nih.gov

Modifying the hydrophilic cellobiose headgroup offers another avenue to tailor the surfactant's properties for specific applications. These modifications typically target the numerous hydroxyl groups on the sugar rings.

Functional Group Conversion: The hydroxyl groups can be converted to other functionalities. Mild oxidation can transform them into carbonyl groups, while subsequent reduction can revert them. They can also undergo substitution reactions to form ethers or esters, introducing new chemical handles.

Headgroup Elongation: The water solubility and other properties can be enhanced by extending the carbohydrate headgroup. For example, the selective elongation of dodecyl-β-D-maltoside by adding glucose units has been shown to improve water solubility. d-nb.info

Bio-orthogonal Handles: Functional groups that can participate in specific, bio-orthogonal chemical reactions can be incorporated. For instance, an enol ether moiety was incorporated into n-dodecyl-β-d-maltoside to create a probe for visualizing vesicles via a light-induced cycloaddition reaction. rug.nl

Increased Stability: To create surfactants that are more resistant to enzymatic degradation by glycosidases, the glycosidic oxygen can be replaced. For example, replacing the ring oxygen with a methylene (B1212753) group creates a carba-sugar, and replacing the glycosidic oxygen with carbon creates a C-glycoside, both of which are typically more stable against hydrolysis. wikipedia.orgnih.gov

Table 2: Examples of Headgroup Modification Strategies and Their Purpose

Modification StrategyExamplePurpose
Elongation Adding α-cyclodextrin to dodecyl-β-D-maltoside headgroupImprove water solubility, reduce cytotoxicity d-nb.info
Functionalization Incorporating an enol ether into the disaccharide headgroupCreate a probe for bio-orthogonal click chemistry rug.nl
Stabilization Synthesis of alkyl 5a'-carba-β-lactosideIncrease stability against enzymatic hydrolysis nih.gov
Derivatization Attaching a cyclodextrin-nitrone conjugateCreate an amphiphilic molecule with specific radical-trapping properties nih.gov

Supramolecular Self Assembly and Micellar Systems Research of Dodecyl Beta D Cellobioside

Investigations into Micellar Aggregation Dynamics and Critical Micelle Concentration

The initiation of micelle formation from individual surfactant molecules (monomers) in solution occurs above a specific concentration known as the Critical Micelle Concentration (CMC). For alkyl cellobiosides, the CMC is influenced by the length of the alkyl chain. researchgate.net While specific CMC values for dodecyl beta-D-cellobioside are not extensively reported in the provided results, related compounds offer insight. For instance, the CMC for the anomeric mixture of dodecyl-β-melibioside was found to be 0.3 mM at 25°C. nih.gov Generally, longer alkyl chains lead to lower CMC values due to increased hydrophobicity.

The dynamics of micellar aggregation involve a continuous equilibrium between monomers and micelles. Below the CMC, this compound exists predominantly as monomers. As the concentration surpasses the CMC, monomers rapidly associate to form micelles. The number of monomers in a single micelle, known as the aggregation number, is a key parameter in understanding micellar systems. uminho.pt For alkyl melibioside and cellobioside surfactants, aggregation numbers have been reported to range from 12 to 70 molecules per micelle. researchgate.net

The process of micellar solubilization is influenced by factors such as the surfactant's structure, the aggregation number, and the size and geometry of the micelles. uminho.pt The aggregation number can be influenced by solution conditions, including surfactant concentration, though for some alkyl glycosides, it has been shown to be relatively insensitive to changes in concentration. researchgate.net

Analysis of Micelle Morphology and Size Characterization

The morphology and size of micelles formed by this compound and related alkyl glycosides are crucial for their application. These characteristics are often investigated using techniques like dynamic light scattering (DLS) and small-angle X-ray or neutron scattering (SAXS/SANS). researchgate.netresearchgate.net

Research on n-alkyl-O-melibiosides and n-alkyl-O-cellobiosides with varying alkyl chain lengths (8, 10, and 12 carbons) has shown that these surfactants tend to form nearly spherical, tightly-packed micelles. researchgate.net However, the presence of a small population of vesicles and some polydispersity has been noted, particularly at low concentrations or with shorter alkyl chains. researchgate.net

For comparison, studies on dodecyl-β-melibioside (DDMB), which differs from this compound in the linkage of the second sugar unit, revealed a radius of hydration (Rh) of 2.9 nm and an aggregation number of approximately 84, resulting in a micellar molecular weight of about 42 kDa. nih.gov In contrast, the widely used detergent n-dodecyl-β-D-maltoside (DDM) forms significantly larger micelles, in the range of 69–76 kDa. nih.gov The smaller micelle size of DDMB is considered advantageous for certain biochemical studies of membrane proteins. nih.gov

The table below summarizes the micellar properties of related alkyl glycoside surfactants.

SurfactantCritical Micelle Concentration (CMC) (mM)Aggregation Number (Nagg)Micelle Molecular Weight (kDa)Radius of Hydration (Rh) (nm)
Dodecyl-β-melibioside (β-DDMB)0.3~84~422.9
n-Dodecyl-β-D-maltoside (β-DDM)0.1-0.6135-14569-76-
n-Octyl-β-D-glucopyranoside (OG)----

Data compiled from multiple sources. nih.govresearchgate.netaatbio.com

Influence of Solution Conditions on Self-Assembly Characteristics

The self-assembly of this compound is sensitive to various solution conditions, including temperature, pH, and the presence of salts. These factors can alter the delicate balance of forces governing micellization, leading to changes in CMC, aggregation number, and morphology.

Temperature can affect both the hydrophobic interactions and the hydration of the hydrophilic headgroups. For some alkyl maltosides, increasing the temperature leads to one-dimensional growth of micelles. researchgate.net The presence of salts can screen the electrostatic repulsions between headgroups (even in non-ionic surfactants, dipole-dipole interactions exist), which can promote the formation of larger aggregates. The effect of pH can be significant if the surfactant molecule contains ionizable groups, though for this compound, which is non-ionic, the effect is expected to be less pronounced but can still influence hydrogen bonding networks. nih.gov

For instance, studies on n-tetradecyl-β-d-maltoside have shown that its micelles can be described as flexible, polymer-like structures with an elliptical cross-section, and they grow in one dimension with increasing temperature and concentration. researchgate.net The use of deuterium (B1214612) oxide (D₂O) as a solvent, common in SANS and NMR experiments, can also influence micelle structure, often resulting in larger micelles compared to those in H₂O. researchgate.net

Formation of Alternative Supramolecular Structures

Beyond simple spherical or ellipsoidal micelles, this compound and other glycolipids can form more complex supramolecular structures under specific conditions, such as high concentrations or in the absence of a solvent.

Glycolipids are known to be amphitropic, meaning they can form liquid crystal phases both in the dry state (thermotropic) and when mixed with a solvent (lyotropic). jst.go.jp this compound has been shown to form lamellar phases at low temperatures and high concentrations. biosynth.com A lamellar phase consists of bilayers of surfactant molecules, with the hydrophobic tails facing each other and the hydrophilic headgroups exposed to the aqueous environment. plos.org

At very low or zero hydration, many lipids, including glycolipids, form a lamellar crystalline (LC) phase, where the alkyl chains are highly ordered and have low tilting angles. plos.org As the temperature increases or upon hydration, the system can transition to a gel phase (Lβ) with tilted chains, and then to a more disordered liquid crystalline (Lα) phase where the chains are fluid-like. plos.org

Recent research on cellobiose-based Guerbet glycolipids, which have branched alkyl tails, has demonstrated a strong tendency to self-assemble into bicontinuous thermotropic liquid crystal structures, such as the double gyroid (DG) phase, over a wide range of temperatures. nih.gov The stability of these network phases is highly dependent on the structure of the branched alkyl tail and the anomeric configuration of the glycolipid. nih.gov

In the context of membrane protein research, there is significant interest in creating membrane-mimicking environments that are more native-like than simple detergent micelles. nih.gov This has led to the development of various nanostructures, including nanodiscs. Nanodiscs are discoidal patches of a lipid bilayer encircled by a "belt" of proteins or polymers. mdpi.com

While the direct incorporation of this compound into nanodiscs is not detailed in the provided search results, the use of related detergents like n-dodecyl-β-D-maltopyranoside (DDM) is common for solubilizing membrane proteins before their reconstitution into nanodiscs. researchgate.netuni-duesseldorf.de The development of new polymers, such as Glyco-DIBMA, which is a glycopolymer, for the detergent-free formation of nanodiscs, highlights the growing interest in incorporating sugar moieties into these systems to potentially improve stability and create a more native-like environment for the embedded proteins. mdpi.com The use of such "glyco-nanostructures" is an emerging area of research aimed at better preserving the structure and function of membrane proteins for biophysical and structural studies. nih.govnih.gov

Dodecyl Beta D Cellobioside in Membrane Protein Solubilization and Stabilization Research

Mechanisms of Membrane Protein Extraction and Solubilization

The fundamental mechanism of membrane protein extraction by non-ionic detergents like Dodecyl beta-D-cellobioside involves the disruption of the lipid bilayer and the subsequent formation of mixed micelles containing the protein, detergent, and lipids. This process is governed by the detergent's Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. Effective solubilization occurs at concentrations above the CMC, where detergent micelles can effectively shield the hydrophobic transmembrane domains of the protein from the aqueous environment.

Preservation of Native Protein Conformation and Functional Activity

A key objective in membrane protein research is to maintain the native three-dimensional structure and biological function of the protein after its removal from the native membrane environment. The choice of detergent is critical in this regard, as a suitable detergent will mimic the hydrophobic environment of the lipid bilayer, thereby preventing protein denaturation and aggregation.

While it is hypothesized that this compound, as a mild non-ionic detergent, would be effective in preserving the native conformation of many membrane proteins, there is a lack of published research that specifically investigates and quantifies this for various protein targets. Detailed structural and functional studies, such as circular dichroism spectroscopy or activity assays, on proteins solubilized in this compound are not widely reported.

Optimization of Detergent Concentrations for Diverse Membrane Protein Targets

The optimal concentration of a detergent for solubilizing a specific membrane protein is a critical parameter that needs to be empirically determined. This optimization typically involves screening a range of detergent concentrations, often expressed as a multiple of the CMC, to find the balance between efficient extraction and preservation of protein stability and function.

Unfortunately, there is a lack of publicly accessible data tables or detailed research findings that provide optimized concentrations of this compound for a diverse range of membrane protein targets. Such data is crucial for researchers to establish starting points for their own experimental designs.

Methodologies for Detergent Exchange and Removal in Protein Preparations

Following solubilization and purification, it is often necessary to remove or exchange the detergent for downstream applications such as structural studies (e.g., X-ray crystallography, cryo-electron microscopy) or functional assays in a lipid environment. Common methods for detergent removal include dialysis, size-exclusion chromatography, hydrophobic interaction chromatography, and the use of adsorbent beads.

While these techniques are generally applicable to non-ionic detergents, specific protocols and their efficiencies for the removal of this compound from protein-detergent mixed micelles are not well-documented in scientific literature. The choice of method and its success are highly dependent on the physicochemical properties of the detergent, such as its CMC and micelle size, for which detailed comparative data for this compound is scarce.

Biophysical and Structural Characterization of Protein Dodecyl Beta D Cellobioside Complexes

Application in High-Resolution Cryo-Electron Microscopy (Cryo-EM) Studies

There is a lack of specific published research detailing the successful use of dodecyl beta-D-cellobioside for the high-resolution structural determination of membrane proteins by cryo-EM. While detergents are essential for solubilizing membrane proteins for cryo-EM analysis, the vast majority of published structures utilize more common detergents like DDM, lauryl maltose (B56501) neopentyl glycol (LMNG), and digitonin. The performance of this compound in forming stable, monodisperse protein-detergent micelles suitable for vitrification and high-resolution imaging has not been systematically documented.

Utilization in X-ray Crystallography for Structural Elucidation

Similarly, the use of this compound as a solubilizing and stabilizing agent for the crystallization of membrane proteins for X-ray diffraction studies is not well-documented. The choice of detergent is a critical parameter in membrane protein crystallization, and the field has largely converged on a set of empirically validated detergents, with DDM being one of the most successful. There are no prominent examples of high-resolution crystal structures of membrane proteins that have been solved using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Insights

While NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins in detergent micelles, there is no significant body of research specifically focused on protein-dodecyl beta-D-cellobioside complexes. Such studies would be valuable for comparing the effect of the cellobioside headgroup versus the maltoside headgroup on protein conformation and dynamics, but this comparative analysis has not been published.

Spectroscopic and Calorimetric Methods for Assessing Protein Stability

Circular Dichroism (CD) Spectroscopy

Circular dichroism is widely used to assess the secondary structure and folding of proteins upon extraction from the membrane and solubilization in detergents. However, specific studies that utilize CD to compare the conformational stability of a protein in this compound versus other detergents are not available. Such data would be crucial for validating the utility of this detergent in maintaining the native fold of a protein.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can provide thermodynamic data on the stability of a protein within a detergent micelle by measuring the heat change associated with thermal denaturation. There is a lack of published DSC studies on protein-dodecyl beta-D-cellobioside complexes. This type of analysis would yield valuable information on the melting temperature (Tm) and the enthalpy of unfolding, offering a quantitative measure of the stabilizing effect of the detergent.

Mass Spectrometry (MS) Applications for Protein Complex Analysis

Native mass spectrometry is an emerging technique for studying intact protein-detergent complexes in the gas phase. The choice of detergent is critical, as it must be gentle enough to maintain the complex's integrity while also being readily dissociated in the mass spectrometer. There are no specific reports on the use of this compound in native MS studies of protein complexes.

Emerging Research Directions and Broader Academic Applications of Dodecyl Beta D Cellobioside

Investigations into Lipid-Dodecyl beta-D-Cellobioside Interactions

The interaction of detergents with lipid bilayers is crucial for understanding their mechanism of action in biological systems. While direct studies on Dodecyl beta-D-cellobioside are limited, research on analogous non-ionic detergents, such as n-dodecyl-β-D-maltoside (DDM), provides significant insights into its expected behavior.

The primary interaction involves the insertion of the hydrophobic dodecyl tail into the lipid bilayer, which disrupts the lipid-lipid interactions and leads to the solubilization of the membrane. This process is concentration-dependent and can result in the formation of mixed micelles containing lipids and detergent molecules. The large and hydrophilic cellobiose (B7769950) headgroup is expected to remain at the lipid-water interface, influencing the curvature and stability of these mixed micelles.

Research on similar detergents has shown that the structure of the polar headgroup can influence the solubilization process and the stability of membrane proteins within the resulting micelles. peakproteins.com It is hypothesized that the specific stereochemistry of the cellobiose headgroup in this compound could offer unique advantages in maintaining the native conformation of certain membrane proteins, a critical aspect for structural and functional studies. The table below summarizes the key stages of lipid bilayer solubilization by detergents like this compound.

Stage of SolubilizationDescription
Monomeric Partitioning At low concentrations, detergent monomers insert into the lipid bilayer without disrupting its overall structure.
Bilayer Saturation As the detergent concentration increases, the bilayer becomes saturated with detergent monomers, leading to structural instability.
Mixed Micelle Formation At and above the critical micelle concentration (CMC), the lipid bilayer breaks down into smaller, discoidal structures known as mixed micelles, which are composed of both lipids and detergent molecules.

Further investigations are needed to delineate the precise thermodynamic and kinetic parameters of this compound's interaction with various lipid compositions. Such studies would be invaluable for optimizing its use in membrane protein research.

Potential in the Study of Complex Biological Assemblies

The study of membrane proteins and their complexes is a significant challenge in structural biology, primarily due to their hydrophobic nature and instability in aqueous environments. Non-ionic detergents are essential tools for extracting these proteins from their native membranes and stabilizing them for structural analysis. creative-biolabs.com

This compound, with its gentle, non-denaturing properties, is a promising candidate for the solubilization and stabilization of complex biological assemblies. Its structural similarity to DDM, a widely used detergent in membrane protein crystallography and cryo-electron microscopy, suggests its potential utility in these techniques. caymanchem.com

A key application is in the formation of "nanodiscs," which are small patches of lipid bilayer stabilized by a scaffold protein. nih.gov Detergents are crucial for the self-assembly of these structures, and the choice of detergent can significantly impact the stability and homogeneity of the resulting nanodiscs. nih.govresearchgate.net The properties of this compound could make it well-suited for creating nanodiscs containing specific membrane proteins for detailed functional and structural characterization. nih.gov

Application in Biological AssembliesRole of this compound
Membrane Protein Solubilization Gently extracts membrane proteins from the lipid bilayer while preserving their native structure and function.
Stabilization for Structural Studies Forms micelles around the hydrophobic regions of membrane proteins, keeping them soluble and stable in aqueous solutions for techniques like X-ray crystallography and cryo-EM.
Nanodisc Formation Facilitates the self-assembly of lipid nanodiscs, providing a native-like membrane environment for studying membrane protein structure and interactions.

The exploration of this compound in these areas could lead to advancements in our understanding of the structure and function of challenging membrane protein complexes.

Exploration in Biosurfactant and Bioremediation Research Contexts

Biosurfactants are microbially produced surface-active agents that offer an environmentally friendly alternative to synthetic surfactants. nih.gov Their applications in bioremediation are of particular interest, as they can enhance the bioavailability of hydrophobic pollutants, making them more accessible to microbial degradation. nih.govfrontiersin.org

Glycolipids, a class of biosurfactants with a sugar headgroup and a lipid tail, share structural similarities with this compound. mdpi.com This suggests that this compound could exhibit similar surface-active properties, such as reducing surface and interfacial tension, which are crucial for bioremediation processes. nih.gov

The potential mechanisms by which a compound like this compound could aid in bioremediation include:

Enhanced Solubilization: Increasing the apparent solubility of hydrophobic contaminants, such as hydrocarbons in oil spills, in the aqueous phase.

Improved Bioavailability: Facilitating the transfer of pollutants from the soil or water to the degrading microorganisms.

Microbial Adhesion: Modifying the cell surface hydrophobicity of degrading bacteria, promoting their attachment to the contaminant.

While this compound is not of microbial origin, its biodegradability and low toxicity profile, characteristic of many sugar-based surfactants, make it an interesting candidate for further research in environmental applications. Comparative studies with known biosurfactants could elucidate its efficacy and potential role in bioremediation strategies.

Innovations in Analytical and Purification Methodologies

The purification of membrane proteins is a multi-step process that often relies on chromatographic techniques. aun.edu.eg Affinity chromatography, which separates proteins based on specific binding interactions, is a powerful tool in this regard. unc.edu The use of detergents is essential throughout the purification process to maintain the solubility and stability of the target protein. nih.gov

This compound has the potential to be a valuable tool in these methodologies. Its non-ionic nature is advantageous as it is less likely to interfere with the binding interactions in affinity chromatography compared to ionic detergents. Furthermore, its ability to form stable micelles can protect the protein from aggregation and denaturation during the purification steps.

Innovations in this area could involve the use of this compound in novel purification strategies, such as:

Affinity Tag Systems: The use of dual affinity tags for the expression and purification of functional membrane proteins often requires optimization of the detergent environment. nih.gov

High-Throughput Screening: The development of high-throughput methods for the expression and purification of membrane proteins could benefit from the inclusion of a wider range of detergents, including this compound, to identify optimal conditions for each target protein. nih.gov

The table below outlines the potential applications of this compound in different chromatography techniques for protein purification.

Chromatography TechniquePotential Application of this compound
Affinity Chromatography Maintain the solubility and native conformation of the target membrane protein without interfering with the specific binding to the affinity resin.
Size-Exclusion Chromatography Ensure the protein-detergent complex remains monodisperse and elutes at a predictable size, allowing for separation from aggregates and other contaminants.
Ion-Exchange Chromatography As a non-ionic detergent, it will not contribute to the net charge of the protein-detergent complex, allowing for separation based on the intrinsic charge of the protein.

Further research into the compatibility of this compound with various chromatographic resins and its effectiveness in preserving the function of a wide range of membrane proteins is warranted.

Q & A

Q. How can researchers ensure transparency in reporting this compound’s experimental protocols?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish synthetic protocols on platforms like Protocols.io .
  • Deposit spectral data in public repositories (e.g., ChemSpider).
  • Disclose instrument calibration logs and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.